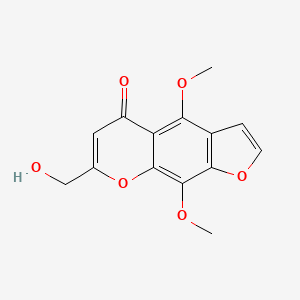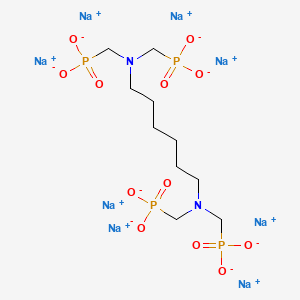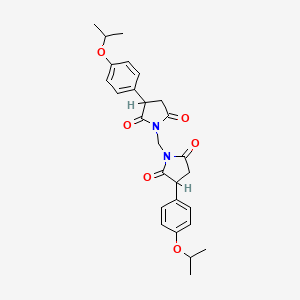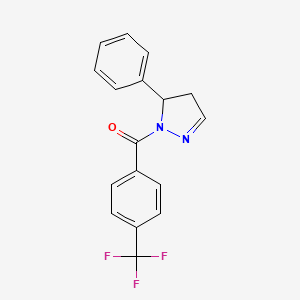
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This particular compound features a unique structure with a triethylsilyl group, which imparts specific properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide typically involves the reaction of dimethyl(2-hydroxyethyl)amine with 3-(triethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silyl group.
Major Products Formed
Substitution Reactions: Various quaternary ammonium salts.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Hydrolysis: Hydroxyl derivatives of the original compound.
科学的研究の応用
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide involves its interaction with biological membranes and other molecular targets. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. The silyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide
- Dimethyl(2-hydroxyethyl)(3-(triethoxysilyl)propyl)ammonium iodide
- Dimethyl(2-hydroxyethyl)(3-(tripropylsilyl)propyl)ammonium iodide
Uniqueness
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it distinct from other quaternary ammonium compounds with different silyl groups, affecting its reactivity and applications.
特性
CAS番号 |
84584-65-6 |
|---|---|
分子式 |
C13H32INOSi |
分子量 |
373.39 g/mol |
IUPAC名 |
2-hydroxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C13H32NOSi.HI/c1-6-16(7-2,8-3)13-9-10-14(4,5)11-12-15;/h15H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
VVZVXGIROVRGTN-UHFFFAOYSA-M |
正規SMILES |
CC[Si](CC)(CC)CCC[N+](C)(C)CCO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


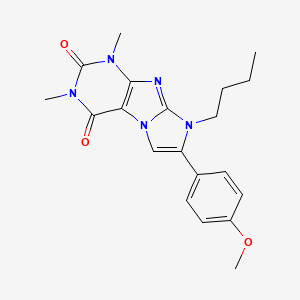
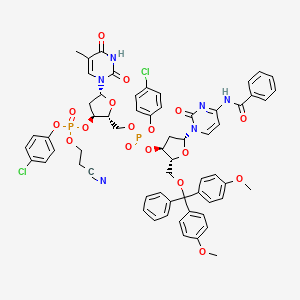

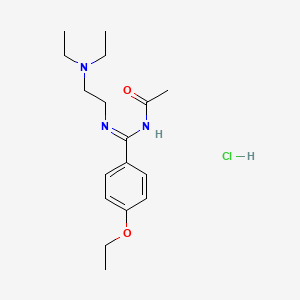
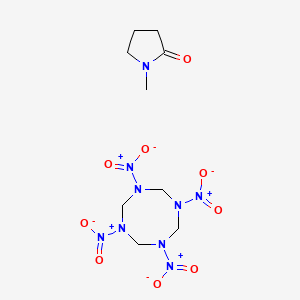
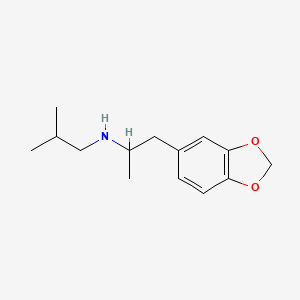

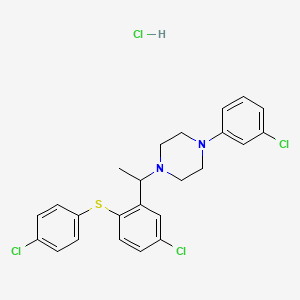
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
